molecular formula C25H18N4O4 B11587972 (2E)-2-Cyano-N-(4-methoxyphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

(2E)-2-Cyano-N-(4-methoxyphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

Cat. No.: B11587972
M. Wt: 438.4 g/mol
InChI Key: ZOEXFWZXZJKZIK-BMRADRMJSA-N
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Description

(2E)-2-Cyano-N-(4-methoxyphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a pyrido[1,2-A]pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Cyano-N-(4-methoxyphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-A]pyrimidinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-A]pyrimidinyl core.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.

    Formation of the Cyano Group: The cyano group is typically introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This step may involve palladium-catalyzed coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Cyano-N-(4-methoxyphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or copper, and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(2E)-2-Cyano-N-(4-methoxyphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It may be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or tool in biological studies to understand cellular processes and molecular interactions.

    Industrial Applications: It may find applications in the synthesis of other complex organic molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-Cyano-N-(4-methoxyphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

    Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and ester functional group, used in different applications.

Uniqueness

(2E)-2-Cyano-N-(4-methoxyphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H18N4O4

Molecular Weight

438.4 g/mol

IUPAC Name

(E)-2-cyano-N-(4-methoxyphenyl)-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

InChI

InChI=1S/C25H18N4O4/c1-32-19-12-10-18(11-13-19)27-23(30)17(16-26)15-21-24(33-20-7-3-2-4-8-20)28-22-9-5-6-14-29(22)25(21)31/h2-15H,1H3,(H,27,30)/b17-15+

InChI Key

ZOEXFWZXZJKZIK-BMRADRMJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/C#N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)C#N

Origin of Product

United States

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